molecular formula C21H15NO5 B2601008 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide CAS No. 950335-97-4

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

Cat. No. B2601008
CAS RN: 950335-97-4
M. Wt: 361.353
InChI Key: XNGYIXXJUJFBJQ-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a chemical compound with potential applications in scientific research. This compound is also known as Meclofenoxate or Centrophenoxine. It was first synthesized in the 1950s as a derivative of DMAE (dimethylaminoethanol) and has since been studied for its potential cognitive-enhancing effects.

Scientific Research Applications

Synthesis and Structural Characterization

A practical synthesis method for related compounds like CCR5 antagonists has been developed, demonstrating the utility of these chemical structures in medicinal chemistry. For instance, a study outlined a method for synthesizing an orally active CCR5 antagonist through esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, establishing a cost-effective method without the need for chromatographic purification (Ikemoto et al., 2005).

Biological Activities

Research on similar compounds has revealed significant biological activities, including antimicrobial and anticholinesterase properties. For instance, a study synthesized and tested various N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), finding that modifications to the coumarin scaffold could significantly improve anti-AChE activity (Ghanei-Nasab et al., 2016). This highlights the potential of these compounds in the development of treatments for diseases like Alzheimer's.

Fluorescence Properties

Certain derivatives of benzo[c]coumarin, closely related to the structure , have been synthesized and characterized, revealing excellent fluorescence in ethanol solution and solid state. This property is attributed to their larger conjugated system and various hydrogen bonds, indicating the potential use of such compounds in fluorescent materials and sensors (Shi et al., 2017).

Antiproliferative Properties

Research into the antiproliferative properties of structurally similar compounds against various cancer cell lines has shown promising results. For example, a study on 1H-benzo[f]chromene-2-carbothioamide derivatives revealed strong and selective cytotoxic activities against MCF-7, HepG-2, and PC-3 cancer cell lines. This suggests a potential role for such compounds in cancer therapy (Fouda et al., 2021).

properties

IUPAC Name

7-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-25-17-5-6-18-15(11-17)10-14(8-9-26-18)21(24)22-16-4-2-13-3-7-20(23)27-19(13)12-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGYIXXJUJFBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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